Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Overview
Description
Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry. This compound features a pyridazine ring with a phenyl group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyridazine ring. The reaction is usually carried out in ethanol with a catalytic amount of hydrochloric acid, followed by esterification to obtain the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.
Phenyl-substituted pyridazines: Compounds with phenyl groups attached to the pyridazine ring, showing comparable chemical reactivity and applications.
Uniqueness
Methyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the methyl ester and phenyl group enhances its versatility in chemical synthesis and its potential as a pharmacologically active compound .
Properties
IUPAC Name |
methyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)9-7-10(13-14-11(9)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRDSDEFBIBAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NNC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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